molecular formula C14H13NO5 B6418712 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide CAS No. 931725-18-7

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide

Cat. No.: B6418712
CAS No.: 931725-18-7
M. Wt: 275.26 g/mol
InChI Key: FZFQBPYJMVASAU-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide is a chemical compound with a complex structure that includes a benzodioxole moiety and a furan ring

Preparation Methods

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFQBPYJMVASAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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